molecular formula C36H20N2 B14793249 4,4'-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine

4,4'-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine

Cat. No.: B14793249
M. Wt: 480.6 g/mol
InChI Key: GHEQNOKZSVGJJX-UHFFFAOYSA-N
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Description

4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine is a complex organic compound that features a pyrene core linked to a phenylene unit through ethyne bridges, which are further connected to pyridine rings. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine typically involves a multi-step process. One common method includes the following steps:

    Synthesis of the Pyrene Derivative: The pyrene core is functionalized to introduce reactive groups that can participate in further coupling reactions.

    Sonogashira Coupling: The functionalized pyrene derivative undergoes a Sonogashira coupling reaction with a phenylene diiodide to form the ethyne-bridged intermediate.

    Final Coupling: The intermediate is then coupled with pyridine derivatives under similar conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ethyne bridges or the pyridine rings.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine has several scientific research applications:

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology and Medicine: The compound’s fluorescence properties make it useful in bioimaging and as a probe in various biological assays.

    Industry: It is used in the production of advanced materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism by which 4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine exerts its effects is primarily related to its electronic structure. The pyrene core and ethyne bridges facilitate electron delocalization, which enhances the compound’s fluorescence and electronic properties. This delocalization allows the compound to interact with various molecular targets, including biological macromolecules and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dibenzene: Similar structure but with benzene rings instead of pyridine.

    4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))diquinoline: Similar structure but with quinoline rings instead of pyridine.

Uniqueness

4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine is unique due to the presence of pyridine rings, which introduce additional nitrogen atoms into the structure. This can enhance the compound’s ability to participate in coordination chemistry and form complexes with metals, making it particularly useful in the development of metal-organic frameworks and other advanced materials.

Properties

Molecular Formula

C36H20N2

Molecular Weight

480.6 g/mol

IUPAC Name

4-[2-[3-pyren-1-yl-5-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine

InChI

InChI=1S/C36H20N2/c1-2-29-8-9-31-10-12-33(34-13-11-30(3-1)35(29)36(31)34)32-23-27(6-4-25-14-18-37-19-15-25)22-28(24-32)7-5-26-16-20-38-21-17-26/h1-3,8-24H

InChI Key

GHEQNOKZSVGJJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C#CC6=CC=NC=C6)C#CC7=CC=NC=C7

Origin of Product

United States

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